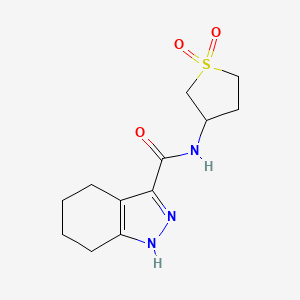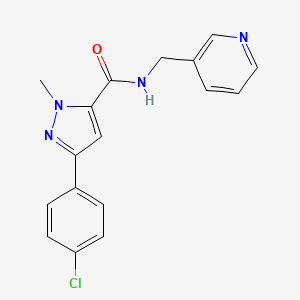![molecular formula C17H25Cl2N3O4S B14954049 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide](/img/structure/B14954049.png)
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzenesulfonyl group, an ethyl-amino linkage, and a morpholinyl-propyl-acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dichlorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 2,5-dichlorobenzene using chlorosulfonic acid to form 2,5-dichlorobenzenesulfonyl chloride.
Amination Reaction: The dichlorobenzenesulfonyl chloride is then reacted with ethylamine to form the corresponding sulfonamide.
Acylation Reaction: The sulfonamide is further reacted with 3-morpholin-4-yl-propylamine in the presence of an acylating agent such as acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide
- 2-[(2,5-Dichloro-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide
- 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide
Uniqueness
The uniqueness of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl-propyl-acetamide moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C17H25Cl2N3O4S |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C17H25Cl2N3O4S/c1-2-22(27(24,25)16-12-14(18)4-5-15(16)19)13-17(23)20-6-3-7-21-8-10-26-11-9-21/h4-5,12H,2-3,6-11,13H2,1H3,(H,20,23) |
Clé InChI |
GFJMEROPYDJRLZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)NCCCN1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953969.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953972.png)
![2-[3-(Propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953973.png)

![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953983.png)



![Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate](/img/structure/B14954013.png)

![N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954027.png)
![7-butyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954031.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954040.png)
![2-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954046.png)
